molecular formula C4H8N4O2 B12283270 6-(Aminomethyl)-1,3,5-triazinane-2,4-dione

6-(Aminomethyl)-1,3,5-triazinane-2,4-dione

Cat. No.: B12283270
M. Wt: 144.13 g/mol
InChI Key: CKNSRHVKYXKFAJ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1,3,5-triazinane-2,4-dione is a heterocyclic compound that features a triazinane ring with an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-1,3,5-triazinane-2,4-dione typically involves the reaction of cyanuric chloride with formaldehyde and ammonia. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the triazinane ring. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

6-(Aminomethyl)-1,3,5-triazinane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit or activate certain enzymes, affecting various biochemical processes.

Comparison with Similar Compounds

    1,3,5-Triazinane-2,4-dione: Lacks the aminomethyl group, resulting in different chemical and biological properties.

    6-(Hydroxymethyl)-1,3,5-triazinane-2,4-dione: Contains a hydroxymethyl group instead of an aminomethyl group, leading to variations in reactivity and applications.

    6-(Methyl)-1,3,5-triazinane-2,4-dione:

Uniqueness: 6-(Aminomethyl)-1,3,5-triazinane-2,4-dione is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications and research endeavors.

Properties

Molecular Formula

C4H8N4O2

Molecular Weight

144.13 g/mol

IUPAC Name

6-(aminomethyl)-1,3,5-triazinane-2,4-dione

InChI

InChI=1S/C4H8N4O2/c5-1-2-6-3(9)8-4(10)7-2/h2H,1,5H2,(H3,6,7,8,9,10)

InChI Key

CKNSRHVKYXKFAJ-UHFFFAOYSA-N

Canonical SMILES

C(C1NC(=O)NC(=O)N1)N

Origin of Product

United States

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